N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to N-(5-Chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, involves multiple steps, starting from basic aromatic compounds or amino acids. These processes might involve nucleophilic substitution reactions, condensation, and specific modifications to introduce sulfonyl and chloro groups (Kato et al., 1992), (Liaw et al., 2002).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the spatial configuration of functional groups. This analysis is crucial for understanding the interaction of these compounds with biological targets (Li et al., 2008).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution and reactions with electrophiles. These reactions are essential for modifying the structure and improving the desired properties of the compound, such as solubility, reactivity, and biological activity (Fatima et al., 2013).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility in different solvents, and crystallinity, are influenced by the specific substituents on the benzamide ring. These properties are critical for the compound's application in various fields, affecting its formulation and delivery (Saxena et al., 2003).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are characterized by their reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations. These properties are crucial for tailoring the compound for specific applications, including pharmaceuticals and materials science (Ertan et al., 2007).
Scientific Research Applications
Novel Sulfonated Nanofiltration Membranes
Research has highlighted the synthesis and application of novel sulfonated aromatic diamine monomers in the preparation of thin-film composite nanofiltration membranes. These membranes exhibit improved water flux, attributed to enhanced surface hydrophilicity, without compromising dye rejection capabilities. This advancement is significant for the treatment of dye solutions, demonstrating a potential application in wastewater treatment and environmental protection (Yang Liu et al., 2012).
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
A study on the synthesis and antimicrobial activity of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties has been conducted. These compounds, including benzo[b]phenoxazine derivatives, displayed significant activity against bacterial and fungal strains. Such research underscores the role of chemically modified benzamides in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Polyamides and Poly(amide-imide)s from Aromatic Diamines
The synthesis of polyamides and poly(amide-imide)s using aromatic diamines highlights their potential in creating materials with high thermal stability and solubility in polar solvents. These polymers exhibit promising properties for advanced materials applications, such as in electronics and coatings, due to their amorphous nature and stability at high temperatures (A. Saxena et al., 2003).
Antipathogenic Properties of Thiourea Derivatives
The synthesis and characterization of thiourea derivatives have shown significant antipathogenic activity, particularly against bacterial strains capable of biofilm formation. This research opens avenues for the development of novel antimicrobial agents with specific applications in combating biofilm-associated infections (Carmen Limban et al., 2011).
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2-phenoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4S/c1-29(34(31,32)21-12-6-3-7-13-21)24-15-9-8-14-22(24)26(30)28-23-18-19(27)16-17-25(23)33-20-10-4-2-5-11-20/h2-18H,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYFISNHCGOKBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.